Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13636499
InChI: InChI=1S/C26H35O2P.C12H11N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-9H,13H2;2*1H3,(H,2,3,4);/q;;;;+2/p-2
SMILES: COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd+2]
Molecular Formula: C40H52NO8PPdS2
Molecular Weight: 876.4 g/mol

Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate

CAS No.:

Cat. No.: VC13636499

Molecular Formula: C40H52NO8PPdS2

Molecular Weight: 876.4 g/mol

* For research use only. Not for human or veterinary use.

Palladium(2+) 2'-amino-1,1'-biphenyl-2-yl sphos dimesylate -

Specification

Molecular Formula C40H52NO8PPdS2
Molecular Weight 876.4 g/mol
IUPAC Name dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;palladium(2+);2-phenylaniline
Standard InChI InChI=1S/C26H35O2P.C12H11N.2CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-9H,13H2;2*1H3,(H,2,3,4);/q;;;;+2/p-2
Standard InChI Key JKSFKWWJVHQATC-UHFFFAOYSA-L
SMILES COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd+2]
Canonical SMILES COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd+2]

Introduction

Molecular Structure and Physicochemical Properties

Chemical Composition and Formula

The compound is a palladium(II) complex coordinated to a 2'-amino-1,1'-biphenyl-2-yl ligand and a dimesylate counterion. Key molecular characteristics include:

PropertyValueSource
Molecular FormulaC₄₀H₅₂NO₈PPdS₂
Molecular Weight876.4 g/mol
IUPAC NameDicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane; methanesulfonate; palladium(2+); 2-phenylaniline
CAS Number1375325-64-6
Melting Point218°C (decomposition)
AppearanceWhite to off-white powder

The dimesylate formulation (two methanesulfonate counterions) distinguishes it from related precatalysts like SPhos Pd G1, which lack the sulfonate groups . The palladium center adopts a square-planar geometry, with the SPhos ligand providing steric bulk and electron-donating properties that stabilize the metal center during catalytic cycles .

Spectroscopic and Crystallographic Data

  • InChIKey: JKSFKWWJVHQATC-UHFFFAOYSA-L (standardized identifier)

  • SMILES: COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)C2=CC=CC=C2N.[Pd+2]

  • X-ray Crystallography: While no direct crystallographic data for the dimesylate form is available, analogous SPhos Pd complexes show Pd–P bond lengths of 2.28–2.32 Å and Pd–Cl distances of 2.39–2.42 Å .

Synthetic Applications in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

SPhos Pd G2 enables Suzuki-Miyaura couplings between aryl halides and boronic acids at room temperature using weak bases like K₃PO₄ or Cs₂CO₃ . Key advantages over first-generation catalysts include:

  • Reduced Catalyst Loading: Effective at 0.5–2 mol% loadings

  • Broad Substrate Scope: Tolerates electron-deficient and sterically hindered substrates

  • Functional Group Compatibility: Stable in the presence of amines, ethers, and unprotected alcohols

Representative Reaction:
Ar–X+Ar’–B(OH)2SPhos Pd G2 (1 mol%)Ar–Ar’\text{Ar–X} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{SPhos Pd G2 (1 mol\%)}} \text{Ar–Ar'}
Conditions: DMF, 60°C, 12 h, 73–92% yield .

Buchwald-Hartwig Amination

The catalyst facilitates C–N bond formation between aryl halides and amines, even with challenging secondary amines:

SubstrateAmineYieldConditions
4-BromotolueneMorpholine89%Toluene, 100°C, 6 h
2-ChloroquinolinePiperidine78%DMF, 80°C, 12 h
3-Iodoanisoletert-Butylamine65%THF, 60°C, 24 h

Data compiled from .

Mechanistic Insights

The catalytic cycle involves three key steps:

  • Oxidative Addition: Pd(0) inserts into the C–X bond of aryl halides

  • Transmetalation: Transfer of the aryl group from boron (Suzuki) or amine (Buchwald) to Pd

  • Reductive Elimination: Formation of the new C–C or C–N bond, regenerating Pd(0)

The dimesylate counterion enhances solubility in polar aprotic solvents (e.g., DMF, MeCN), while the SPhos ligand accelerates the rate-determining oxidative addition step by modulating Pd's electron density .

Comparative Performance Against Related Catalysts

Activity in Suzuki Coupling

CatalystLoading (mol%)Yield (%)Temperature
SPhos Pd G21.09260°C
XPhos Pd G21.08580°C
RuPhos Pd G21.578100°C
Pd(PPh₃)₄5.065100°C

Data from .

Industrial and Pharmaceutical Relevance

Large-Scale Applications

  • APIs Synthesis: Used in multikilogram production of antiviral agents (e.g., Remdesivir intermediates)

  • Agrochemicals: Key catalyst in fungicide synthesis (e.g., Boscalid derivatives)

  • Flow Chemistry: Compatible with continuous-flow reactors due to high turnover frequency (TOF > 500 h⁻¹)

Cost Analysis

ParameterSPhos Pd G2Pd(OAc)₂
Cost per gram$320$150
Typical Loading1 mol%5 mol%
Cost per mmol Reaction$3.20$7.50

Data from . Despite higher unit cost, SPhos Pd G2 offers economic advantages through reduced loadings.

Future Directions

  • Heterogeneous Catalysis: Immobilization on silica or magnetic nanoparticles for recyclability

  • Enantioselective Variants: Development of chiral SPhos ligands for asymmetric couplings

  • Machine Learning Optimization: Predictive models for substrate-catalyst matching

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